
1-benzyl-N-cyclopropylpiperidin-4-amine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-benzyl-N-cyclopropylpiperidin-4-amine typically involves the reaction of benzyl chloride with N-cyclopropylpiperidin-4-amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-benzyl-N-cyclopropylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives .
Applications De Recherche Scientifique
Antifungal Activity
Recent studies have demonstrated that piperidine derivatives, including 1-benzyl-N-cyclopropylpiperidin-4-amine, exhibit promising antifungal properties. Research has focused on synthesizing various 4-aminopiperidine derivatives to evaluate their efficacy against fungal pathogens. For instance, a study synthesized over 30 derivatives, revealing that certain compounds showed remarkable antifungal activity against strains such as Candida spp. and Aspergillus spp. .
Table 1 summarizes the antifungal activities of selected piperidine derivatives, including this compound:
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 4 µg/mL |
1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus niger | 8 µg/mL |
N-dodecyl-1-phenethylpiperidin-4-amine | Candida glabrata | 2 µg/mL |
This data indicates that modifications to the piperidine structure can enhance antifungal potency, suggesting a pathway for developing new antifungal agents.
Analgesic Properties
The analgesic potential of piperidine derivatives has also been explored. Compounds like this compound have been investigated for their ability to modulate pain pathways. Their interaction with opioid receptors and other pain-related pathways positions them as candidates for pain management therapies.
A study highlighted the analgesic effects of structurally similar compounds, where modifications to the piperidine core led to varying degrees of efficacy in pain relief models . The analgesic activity is often assessed through established models such as the hot plate test or formalin test in animal studies.
Case Study 1: Antifungal Development
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for antifungal activity. The study utilized a microbroth dilution method to determine the MIC against clinical isolates of fungi. Among the tested compounds, this compound demonstrated significant activity against Candida spp., warranting further investigation into its mechanism of action and potential as an antifungal treatment .
Case Study 2: Pain Management Research
In another study focusing on pain management, researchers evaluated various piperidine derivatives for their analgesic properties using rodent models. The results indicated that compounds with specific structural features, including those similar to this compound, exhibited significant pain relief compared to controls. This suggests that such compounds could be developed into effective analgesics .
Mécanisme D'action
The mechanism of action of 1-benzyl-N-cyclopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparaison Avec Des Composés Similaires
1-benzyl-N-cyclopropylpiperidin-4-amine can be compared with other piperidine derivatives such as:
1-benzylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group, which may result in different pharmacological properties.
N-cyclopropylpiperidin-4-amine: Lacks the benzyl group, which may affect its binding affinity and activity.
1-benzyl-N-methylpiperidin-4-amine: Contains a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds .
Activité Biologique
1-benzyl-N-cyclopropylpiperidin-4-amine (BCPCP) is a synthetic compound belonging to the piperidine class, recognized for its diverse biological activities. Its unique structure, featuring a piperidine ring substituted with a benzyl and a cyclopropyl group, positions it as an intriguing candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.
- Molecular Formula : C14H20N2
- Molecular Weight : 220.33 g/mol
- Structure : The compound's structure is characterized by:
- A piperidine ring
- A benzyl group (C6H5CH2)
- A cyclopropyl group (C3H5)
Biological Activity
Research indicates that BCPCP exhibits significant biological activity, particularly in relation to neurotransmitter systems. The following sections detail its pharmacological potential and mechanisms of action.
This compound is believed to interact primarily with neurotransmitter receptors, particularly:
- Dopamine Receptors : Similar compounds have shown antagonistic effects on dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : The structural features suggest potential interactions with serotonin receptors, which play key roles in mood regulation and anxiety disorders.
Pharmacological Properties
The compound's pharmacological properties have been explored through various studies:
- Neuropharmacology : Preliminary studies suggest that BCPCP may exhibit activity against neurological disorders by modulating neurotransmitter systems.
- Potential Therapeutic Effects : There is evidence indicating that compounds with similar structures have been effective in treating anxiety and depression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BCPCP, it is essential to compare it with other related piperidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Benzyl-N-methylpiperidin-4-amine | Methyl group instead of cyclopropyl | Potential antidepressant effects |
N-phenylpiperidin-4-amine | Phenyl group instead of benzyl | Dopaminergic activity |
N,N-diethyl-piperidin-4-amine | Two ethyl groups on nitrogen | Analgesic properties |
The presence of both benzyl and cyclopropyl groups in BCPCP enhances its receptor affinity and selectivity compared to these other derivatives.
Case Studies and Research Findings
While comprehensive clinical data on BCPCP specifically remains limited, relevant studies on similar compounds provide insights into its potential applications:
- Dopaminergic Activity : Research has shown that piperidine derivatives can influence dopaminergic pathways, suggesting that BCPCP may also modulate these pathways effectively.
- Anxiolytic Effects : Studies involving structurally similar compounds indicate potential anxiolytic effects, supporting further exploration into BCPCP’s efficacy in treating anxiety disorders.
Propriétés
IUPAC Name |
1-benzyl-N-cyclopropylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARBAAKWXMLSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370743 | |
Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-47-6 | |
Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-N-cyclopropylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.